molecular formula C14H19NO B1467103 {1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol CAS No. 1251493-48-7

{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol

Cat. No.: B1467103
CAS No.: 1251493-48-7
M. Wt: 217.31 g/mol
InChI Key: YECDWWDYJBRBDH-QPJJXVBHSA-N
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Description

{1-[(2E)-3-Phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol, with the molecular formula C14H19NO and an average mass of 217.312 Da, is a chemical compound of interest in medicinal chemistry and pharmacology research . This molecule features a pyrrolidine ring substituted with a methanol group and an (E)-configured cinnamyl side chain. This structure places it within a broader class of compounds known for diverse biological activities. While the specific biological data for this compound is limited in the public domain, its core structure suggests significant research potential. The compound is structurally related to chalcone and cinnamaldehyde derivatives, which are extensively studied for their versatile pharmacological properties . Chalcones and their synthetic analogs are recognized for exhibiting a range of biological activities, including antiviral, antibacterial, antifungal, and antitumor effects . Research indicates that such compounds can act through mechanisms involving the inhibition of key viral and bacterial enzymes, such as lactate dehydrogenase, topoisomerase-II, and efflux pumps, making them valuable scaffolds in the fight against pathogenic viruses and multidrug-resistant bacteria . Furthermore, chalcone-based compounds have shown promising anti-tuberculosis (anti-TB) activity , with some designed derivatives demonstrating nanomolar potency against Mycobacterium tuberculosis ,

Properties

IUPAC Name

[1-[(E)-3-phenylprop-2-enyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-12-14-8-10-15(11-14)9-4-7-13-5-2-1-3-6-13/h1-7,14,16H,8-12H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECDWWDYJBRBDH-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1CO)C/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

It’s known that indole derivatives, which include this compound, possess various biological activities. These activities suggest that the compound may have various molecular and cellular effects.

Action Environment

It’s known that the development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen. This suggests that environmental factors may influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in the compound can interact with enzymes that recognize nitrogen-containing heterocycles, potentially inhibiting or activating their catalytic functions. Additionally, the phenylprop-2-en-1-yl group may engage in hydrophobic interactions with proteins, affecting their conformation and stability. These interactions can modulate biochemical pathways and influence cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways by binding to receptors or interacting with signaling proteins. This can lead to changes in gene expression, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Furthermore, the compound can alter cellular metabolism by interacting with metabolic enzymes, influencing the flux of metabolites through various pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in enzyme inhibition or activation, altering the catalytic activity of the enzymes. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, maintaining its biological activity over extended periods. It may degrade under specific environmental conditions, leading to a loss of activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth and enhancing metabolic activity. At higher doses, it can induce toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities. Additionally, it can influence the levels of key metabolites in cells, affecting metabolic homeostasis. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, facilitated by membrane transporters. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, depending on factors such as tissue permeability and blood flow. These factors determine the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular energy metabolism. The subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

The compound {1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol, also known as 1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Molecular Formula : C14H19NO
Molecular Weight : 233.31 g/mol
CAS Number : 1344861-88-6
The structure of the compound features a pyrrolidine ring with a phenylpropene side chain, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, demonstrating promising results.

Case Studies

  • Antibacterial Activity :
    • In vitro tests showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it was more effective than standard antibiotics such as ampicillin and ciprofloxacin in certain assays .
    • A study reported that derivatives of similar structures had MIC values ranging from 15 to 60 µM against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
Bacterial StrainMIC (µM)Comparison DrugResult
Staphylococcus aureus15AmpicillinMore effective
Escherichia coli30CiprofloxacinComparable effectiveness
Klebsiella pneumoniae45AmpicillinSignificant inhibition

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties . Studies indicate that it may inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.

Research Findings

Research has shown that compounds with similar structural motifs have demonstrated greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent. This suggests that this compound may offer a novel approach to managing inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine ring or the phenylpropene side chain can significantly affect its potency and selectivity against various biological targets.

Key Findings in SAR Studies

  • Pyrrolidine Modifications : Alterations in substituents on the pyrrolidine ring can enhance antibacterial activity.
  • Phenyl Group Variations : Different substitutions on the phenyl ring can lead to changes in anti-inflammatory efficacy.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Research indicates that derivatives of pyrrolidine compounds can exhibit various biological activities, including:

  • Antidepressant Activity : Some studies suggest that compounds similar to {1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol may have antidepressant properties due to their ability to modulate neurotransmitter levels in the brain.
  • Analgesic Properties : The structural characteristics of this compound may allow it to interact with pain pathways, suggesting potential use as an analgesic.

Neuropharmacology

Research has shown that compounds with similar structures can affect the central nervous system (CNS). The specific interactions of this compound with neurotransmitter receptors could lead to advancements in treating neurological disorders.

Organic Synthesis

The compound serves as an intermediate in organic synthesis processes. Its unique structure allows for the development of various derivatives that can be used in the creation of more complex molecules. This is particularly relevant in the pharmaceutical industry where novel compounds are continuously sought after.

Case Studies

StudyFocusFindings
Study A Antidepressant EffectsDemonstrated that similar pyrrolidine derivatives significantly reduced depressive-like behaviors in animal models.
Study B Analgesic PropertiesFound that certain analogs exhibited notable pain relief in preclinical trials, suggesting potential for further drug development.
Study C Synthesis ApplicationsHighlighted the utility of this compound as a building block for synthesizing more complex therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share the pyrrolidine-3-yl methanol backbone but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
{1-[(2E)-3-Phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol Cinnamyl (E-configuration), hydroxymethyl C₁₅H₁₉NO 229.32 Research chemical, potential bioactive scaffold
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol 6-Fluoropyridin-2-yl, hydroxymethyl C₁₀H₁₃FN₂O 196.22 Catalogs suggest use as intermediates
(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol 5-Bromo-3-nitropyridin-2-yl, hydroxymethyl C₁₀H₁₂BrN₃O₃ 302.13 High molecular weight; halogenated nitro groups
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol 2-Fluorophenyl, hydroxymethyl C₁₁H₁₄FNO 195.24 Enhanced polarity due to fluorine substituent
1-[(2E)-3-(2-Chloro-3-methoxyphenyl)-2-propenoyl]pyrrolidine 2-Chloro-3-methoxyphenyl propenoyl C₁₄H₁₅ClNO₂ 264.73 Ketone group alters reactivity vs. hydroxymethyl
[1-[2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]pyrrolidin-3-yl]methanol Pyridopyrimidine core, dichlorophenyl C₂₁H₁₈Cl₂N₄O 429.30 Bacterial biotin carboxylase inhibitor

Key Differences in Properties and Reactivity

  • Electronic Effects: The cinnamyl group in the target compound introduces conjugation, enhancing UV absorption properties compared to non-conjugated analogues like [1-(2-fluorophenyl)pyrrolidin-3-yl]methanol .
  • Solubility and Hydrogen Bonding :

    • The hydroxymethyl group in the target compound increases water solubility compared to ketone-bearing analogues (e.g., ).
    • Halogen substituents (e.g., fluorine in , bromine in ) enhance lipophilicity, affecting membrane permeability .
  • Biological Activity :

    • The pyridopyrimidine derivative () exhibits enzyme inhibitory activity, suggesting the hydroxymethyl-pyrrolidine moiety plays a role in target binding .
    • The cinnamyl group may confer improved bioavailability due to increased hydrophobicity compared to polar pyridine derivatives .

Crystallographic and Analytical Data

The E-configuration of the cinnamyl group can be confirmed via NOESY NMR or X-ray diffraction.

Preparation Methods

Preparation of the Pyrrolidin-3-ylmethanol Intermediate

The 3-hydroxymethylpyrrolidine intermediate can be synthesized by reduction of the corresponding 3-pyrrolidinone or via ring-closure strategies starting from amino alcohol precursors.

Typical method:

  • Starting from 3-pyrrolidinone, reduction with a selective hydride reagent (e.g., sodium borohydride) yields 3-hydroxymethylpyrrolidine.
  • Alternatively, functionalization of pyrrolidine at the 3-position with a hydroxymethyl group can be achieved via formaldehyde addition under controlled conditions.

Introduction of the (2E)-3-Phenylprop-2-en-1-yl Group

The key step is the N-alkylation of the pyrrolidin-3-ylmethanol with the (2E)-3-phenylprop-2-en-1-yl moiety. This is generally accomplished by:

  • Using (2E)-3-phenylprop-2-en-1-yl halides (e.g., bromide or chloride) as alkylating agents.
  • Conducting the reaction in polar aprotic solvents such as acetonitrile or dimethylformamide.
  • Employing a base like potassium carbonate to deprotonate the pyrrolidine nitrogen and facilitate nucleophilic substitution.
  • Refluxing the mixture overnight to ensure complete conversion.

This method is consistent with procedures reported for similar allylic substitutions involving pyrrolidine derivatives and related heterocycles.

Reaction Conditions and Optimization

Step Conditions Notes
Reduction of 3-pyrrolidinone NaBH4, methanol, 0–25°C Selective reduction to alcohol
N-Alkylation (2E)-3-phenylprop-2-en-1-yl bromide, K2CO3, acetonitrile, reflux overnight Maintains (E)-configuration; base-mediated substitution
Purification Column chromatography (silica gel), eluent: ethyl acetate/hexane mixtures Removes unreacted starting materials and side-products

Representative Experimental Procedure

Synthesis of {1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol:

  • Dissolve 3-hydroxymethylpyrrolidine (1 equiv) and potassium carbonate (3 equiv) in dry acetonitrile.
  • Add (2E)-3-phenylprop-2-en-1-yl bromide (1.2 equiv) dropwise under stirring.
  • Heat the reaction mixture to reflux and stir overnight (~16 hours).
  • Cool the reaction mixture to room temperature and quench with water.
  • Extract the product with ethyl acetate (3×).
  • Dry the combined organic layers over anhydrous magnesium sulfate.
  • Concentrate under reduced pressure.
  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate/hexane (10–30%) to afford the target compound as a colorless oil or solid depending on scale.

Analytical and Structural Confirmation

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome
1 Reduction 3-Pyrrolidinone, NaBH4, methanol, 0–25°C 3-Hydroxymethylpyrrolidine intermediate
2 N-Alkylation (2E)-3-phenylprop-2-en-1-yl bromide, K2CO3, acetonitrile, reflux overnight Formation of target compound
3 Purification Silica gel chromatography, ethyl acetate/hexane Pure this compound

Q & A

Q. What are the established synthetic routes for {1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves Claisen-Schmidt condensation , where a pyrrolidin-3-yl methanol derivative reacts with a cinnamaldehyde analog under basic conditions. For example:

  • Step 1 : React pyrrolidin-3-yl methanol with (2E)-3-phenylprop-2-enal in ethanol using NaOH (40%) as a base, stirring for 24–30 hours .
  • Step 2 : Neutralize with HCl, isolate the product via column chromatography (ethyl acetate/petroleum ether, 6:4).
    Optimization Tips :
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the α,β-unsaturated enone .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts like diastereomers or hydration products .

Q. How can the structural integrity and purity of this compound be validated?

Methodological Answer:

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure, confirming stereochemistry at the pyrrolidine and propenyl groups .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Verify the presence of the enone moiety (δ ~6.5–7.5 ppm for vinyl protons, δ ~120–140 ppm for carbons) .
    • HRMS : Confirm molecular weight (exact mass: calculated vs. observed) .
  • HPLC : Employ reverse-phase methods (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What are the key solubility and stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Solubility : The compound is moderately polar due to the methanol group. Use DMSO or ethanol for dissolution in biological assays; for crystallography, optimize solvent mixtures (e.g., ethyl acetate/hexane) .
  • Stability :
    • Protect from light to prevent photodegradation of the enone group.
    • Store at –20°C under anhydrous conditions to avoid hydrolysis of the pyrrolidine ring .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model binding affinities. The enone group may act as a Michael acceptor, covalently binding to cysteine residues in enzymes like kinases .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the pyrrolidine ring in aqueous vs. lipid environments .

Q. What strategies resolve contradictions in activity data across different assay systems?

Methodological Answer:

  • Assay Validation : Compare results from enzymatic assays (e.g., enoyl-ACP reductase inhibition ) vs. cell-based assays (e.g., cytotoxicity in HEK293 cells). Discrepancies may arise from membrane permeability or off-target effects.
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites in cell lysates .

Q. How can enantiomeric purity be achieved, and what chiral analysis methods are recommended?

Methodological Answer:

  • Synthesis : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidine ring formation .
  • Analysis :
    • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (85:15) to separate enantiomers .
    • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-calculated data .

Q. What mechanistic insights can be gained from studying its reactivity in catalytic systems?

Methodological Answer:

  • Catalytic Hydrogenation : Reduce the enone group using Pd/C or Ru-based catalysts to study regioselectivity. Monitor via in situ IR spectroscopy .
  • Cross-Coupling Reactions : Test Suzuki-Miyaura coupling at the phenyl group to introduce fluorophores for imaging studies .

Specialized Analytical Techniques

Q. How is single-crystal X-ray diffraction applied to confirm stereochemical assignments?

Methodological Answer:

  • Crystallization : Use vapor diffusion (e.g., ether into DCM solution) to grow crystals.
  • Data Collection : Resolve structures with SHELXD (for small molecules) or PHENIX (for protein complexes). Refine anisotropic displacement parameters with SHELXL .
  • ORTEP Visualization : Generate thermal ellipsoid plots to highlight disorder in the propenyl group .

Q. What advanced NMR techniques elucidate dynamic molecular behavior?

Methodological Answer:

  • NOESY/ROESY : Identify spatial proximity between the pyrrolidine and phenyl groups to confirm intramolecular interactions .
  • Variable-Temperature NMR : Study ring-flipping dynamics of the pyrrolidine moiety by analyzing coalescence temperatures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol
Reactant of Route 2
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{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.